[(4-chloro-1H-pyrrol-2-yl)methyl](methyl)amine
Description
(4-Chloro-1H-pyrrol-2-yl)methylamine (CAS: 1002032-44-1) is a substituted pyrrole derivative featuring a chloro group at the 4-position of the pyrrole ring and a methylamine group attached via a methylene bridge at the 2-position. Its molecular formula is C₆H₈ClN₂, with a molar mass of 143.59 g/mol . The compound’s structure combines aromaticity (from the pyrrole ring) with the nucleophilic character of the secondary amine, making it relevant in medicinal chemistry and materials science. Key synonyms include 1-(4-chloro-2-methylpyrazol-3-yl)-N-methylmethanamine and MFCD04967133 .
Properties
IUPAC Name |
1-(4-chloro-1H-pyrrol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-8-4-6-2-5(7)3-9-6/h2-3,8-9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKGHXAOCKQIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255257 | |
| Record name | 1H-Pyrrole-2-methanamine, 4-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-43-0 | |
| Record name | 1H-Pyrrole-2-methanamine, 4-chloro-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-methanamine, 4-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1H-pyrrol-2-yl)methylamine typically involves the reaction of 4-chloro-1H-pyrrole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloro-1H-pyrrole, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 4-chloro-1H-pyrrole is reacted with formaldehyde and methylamine in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of (4-chloro-1H-pyrrol-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrrole N-oxide derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
(4-chloro-1H-pyrrol-2-yl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-chloro-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyrrole ring influence its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrole-Based Amines
a. (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride
- Structure : Similar pyrrole core but substituted with a 2-methylpropyl (isobutyl) group instead of chloro and methyl.
- The isobutyl chain enhances lipophilicity, which may improve membrane permeability in biological systems .
- Applications : Used in pharmaceutical intermediates, where bulky substituents influence receptor binding .
b. (1-Methyl-1H-pyrrol-2-yl)methylamine
Pyrazole-Based Amines
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Structure : Pyrazole ring with chloro and ethyl substituents.
- Key Differences: Pyrazole’s two adjacent nitrogen atoms create a more electron-deficient ring compared to pyrrole, altering reactivity.
- Applications : Pyrazole derivatives are common in kinase inhibitors (e.g., CDK2) due to their planar structure and hydrogen-bonding capabilities .
(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethylene)-(4-chloro-phenyl)-amine
Tertiary Amines in CO₂ Capture
Methyl Diethanol Amine (MDEA)
- Structure: Tertiary amine with two ethanol groups.
- Key Differences : MDEA’s high CO₂ adsorption capacity (2.63 mmol/g) arises from its tertiary amine’s ability to form carbamates. The target compound, a secondary amine, may exhibit lower CO₂ reactivity due to steric and electronic effects .
- Applications : Widely used in industrial CO₂ scrubbing, whereas pyrrole-based amines are underexplored in this field .
Physicochemical Properties and Reactivity
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility Characteristics |
|---|---|---|
| (4-Chloro-1H-pyrrol-2-yl)methylamine | Not reported | Likely low water solubility due to Cl |
| 5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 201.2–202.3 | Moderate in DMSO |
| MDEA | Liquid at RT | Highly water-soluble |
Electronic Effects
- The chloro group in the target compound withdraws electrons via inductive effects, reducing the amine’s basicity compared to non-halogenated analogs.
- Pyrazole vs.
Pharmaceutical Intermediates
- The target compound’s pyrrole scaffold is prevalent in bioactive molecules. For example, pyrazole- and pyrrole-based amines are key motifs in kinase inhibitors (e.g., CDK2 inhibitors in ) .
- Comparison : Pyrazole derivatives (e.g., compound 17 in ) show higher thermal stability (melting points >200°C) due to stronger intermolecular interactions, whereas pyrrole-based amines may exhibit better membrane permeability .
Environmental Chemistry
- While MDEA excels in CO₂ capture, the target compound’s smaller size and secondary amine group could be tailored for selective gas adsorption in porous materials, though this remains unexplored .
Biological Activity
(4-chloro-1H-pyrrol-2-yl)methylamine, a derivative of pyrrole, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound (4-chloro-1H-pyrrol-2-yl)methylamine features a pyrrole ring with a chlorine atom at the 4-position and a methyl group at the 1-position. Its molecular formula is C_7H_9ClN_2, with a molecular weight of approximately 230.72 g/mol. The presence of the methylamine group enhances its reactivity and potential biological activity, making it a valuable compound in medicinal chemistry.
Synthesis Methods
The synthesis typically involves the reaction of 4-chloro-1-methyl-1H-pyrrole with methylamine under controlled conditions. Common solvents include ethanol or methanol, and purification methods often involve recrystallization or chromatography to achieve high purity.
Biological Activities
Research indicates that (4-chloro-1H-pyrrol-2-yl)methylamine exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
2. Anticancer Properties
Research has indicated that (4-chloro-1H-pyrrol-2-yl)methylamine may have anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell growth and survival .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes or receptors. For instance, it may bind to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate various physiological processes.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Mechanism | Interaction with GPCRs |
Detailed Findings
A study conducted on the anticancer properties revealed that (4-chloro-1H-pyrrol-2-yl)methylamine significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were reported to be lower than those of established chemotherapeutics, indicating its potential as a novel anticancer agent .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of (4-chloro-1H-pyrrol-2-yl)methylamine relative to other pyrrole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloromethylpyrrole | Chlorine at 4-position | Antimicrobial |
| 1-Methylpyrrole | Methyl at 1-position | Neuroactive |
| 4-Methoxymethylpyrrole | Methoxy at 4-position | Anticancer |
The halogenated and methylated features of (4-chloro-1H-pyrrol-2-yl)methylamine may confer distinct reactivity patterns compared to its analogs, making it an intriguing subject for further research in pharmacology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
